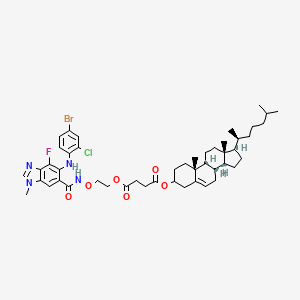
Supratinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Supratinib is an amphiphilic molecular analogue of the MEK inhibitor selumetinib. It is structurally designed to form lipid nanoparticles, which deliver improved MEK-driven anti-cancer activity compared to the parent molecule. This compound is particularly significant in the field of cancer immunotherapy, where it is predicted to enhance the efficacy of immune checkpoint inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Supratinib is synthesized by linking selumetinib to a cholesterol-based tether. This tether facilitates the assembly of this compound into a stable supramolecular lipid bilayer nanoparticle. The synthetic route involves the derivatization of a kinase inhibitor with a cholesterol anchor, creating an analogue that can be assembled into a supramolecular structure .
Industrial Production Methods: The industrial production of this compound involves the large-scale synthesis of selumetinib, followed by its chemical modification to attach the cholesterol-based tether. This process ensures the formation of stable lipid nanoparticles, which are essential for the compound’s therapeutic efficacy .
Chemical Reactions Analysis
Types of Reactions: Supratinib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Scientific Research Applications
Supratinib has a wide range of scientific research applications, including:
Chemistry: It is used in the study of supramolecular chemistry and the development of novel drug delivery systems.
Biology: It is used to investigate the mechanisms of cancer cell proliferation and immune evasion.
Medicine: It is used in cancer immunotherapy to enhance the efficacy of immune checkpoint inhibitors.
Industry: It is used in the development of advanced nanomedicine formulations for targeted drug delivery.
Mechanism of Action
Supratinib exerts its effects by inhibiting the MEK pathway, which is involved in cell proliferation and survival. The cholesterol-based tether allows this compound to form stable lipid nanoparticles, enhancing its delivery to cancer cells. This targeted delivery improves the compound’s anti-cancer activity by increasing its concentration at the tumor site. Additionally, this compound can be combined with immune checkpoint inhibitors to enhance cancer immunotherapy by activating T cells and promoting immune-mediated tumor destruction .
Comparison with Similar Compounds
Selumetinib: The parent molecule of supratinib, used as a MEK inhibitor.
Sotuletinib: Another kinase inhibitor that can be derivatized with a cholesterol anchor for supramolecular assembly.
Uniqueness of this compound: this compound’s uniqueness lies in its ability to form stable lipid nanoparticles, which enhance its delivery and efficacy compared to similar compounds. The cholesterol-based tether allows for higher loading content in liposome structures without compromising stability. This feature makes this compound a promising candidate for advanced cancer immunotherapy .
Properties
Molecular Formula |
C48H63BrClFN4O6 |
|---|---|
Molecular Weight |
926.4 g/mol |
IUPAC Name |
1-O-[2-[[6-(4-bromo-2-chloroanilino)-7-fluoro-3-methylbenzimidazole-5-carbonyl]amino]oxyethyl] 4-O-[(8S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanedioate |
InChI |
InChI=1S/C48H63BrClFN4O6/c1-28(2)8-7-9-29(3)35-13-14-36-33-12-10-30-24-32(18-20-47(30,4)37(33)19-21-48(35,36)5)61-42(57)17-16-41(56)59-22-23-60-54-46(58)34-26-40-45(52-27-55(40)6)43(51)44(34)53-39-15-11-31(49)25-38(39)50/h10-11,15,25-29,32-33,35-37,53H,7-9,12-14,16-24H2,1-6H3,(H,54,58)/t29-,32?,33-,35+,36+,37+,47-,48+/m0/s1 |
InChI Key |
QUBHCPBWMPEXQW-NPAZBBTKSA-N |
Isomeric SMILES |
C[C@@H](CCCC(C)C)[C@H]1CC[C@H]2[C@@]1(CC[C@@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OC(=O)CCC(=O)OCCONC(=O)C5=CC6=C(C(=C5NC7=C(C=C(C=C7)Br)Cl)F)N=CN6C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)OCCONC(=O)C5=CC6=C(C(=C5NC7=C(C=C(C=C7)Br)Cl)F)N=CN6C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















